N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide
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Overview
Description
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a nicotinamide moiety linked to a phenyl group substituted with a 2-methyl-5-oxazolo[4,5-b]pyridin-2-yl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide typically involves multicomponent reactions. One efficient method includes the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in the presence of 1-butyl-3-methylimidazolium tetrafluoroborate as a solvent at 80–85°C for 90–120 minutes . This method is advantageous due to its high yield, straightforward protocol, and environmental friendliness.
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of ionic liquids as solvents is particularly beneficial in industrial settings due to their negligible vapor pressure and thermal stability, which align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine
- 2-(Oxazolo[5,4-b]pyridin-2-yl)-N-phenylbenzamides
- Thiazolo[5,4-b]pyridine derivatives
Uniqueness
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C19H14N4O2 |
---|---|
Molecular Weight |
330.3 g/mol |
IUPAC Name |
N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H14N4O2/c1-12-6-7-13(19-23-17-16(25-19)5-3-9-21-17)10-15(12)22-18(24)14-4-2-8-20-11-14/h2-11H,1H3,(H,22,24) |
InChI Key |
TYQNJGXZNGEFHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CN=CC=C4 |
solubility |
7.6 [ug/mL] |
Origin of Product |
United States |
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